molecular formula C13H18BrNO2 B4895908 1-(3-bromo-4-methoxybenzyl)-3-piperidinol CAS No. 5263-09-2

1-(3-bromo-4-methoxybenzyl)-3-piperidinol

Cat. No. B4895908
CAS RN: 5263-09-2
M. Wt: 300.19 g/mol
InChI Key: YOBCFYJQHWRARM-UHFFFAOYSA-N
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Description

1-(3-bromo-4-methoxybenzyl)-3-piperidinol is a chemical compound that belongs to the class of piperidinols. It has been extensively studied for its potential applications in scientific research and drug development.

Mechanism of Action

The mechanism of action of 1-(3-bromo-4-methoxybenzyl)-3-piperidinol is not fully understood. However, it has been found to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and histone deacetylase (HDAC). This inhibition leads to the suppression of inflammation and tumor growth.
Biochemical and Physiological Effects:
1-(3-bromo-4-methoxybenzyl)-3-piperidinol has been found to have several biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are responsible for inflammation. It has also been found to induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(3-bromo-4-methoxybenzyl)-3-piperidinol in lab experiments is its potent anti-inflammatory and anti-tumor properties. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of 1-(3-bromo-4-methoxybenzyl)-3-piperidinol. One area of research is the development of more potent and selective analogs of this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases. Additionally, the mechanism of action of this compound needs to be further elucidated in order to fully understand its potential applications.
Conclusion:
In conclusion, 1-(3-bromo-4-methoxybenzyl)-3-piperidinol is a chemical compound that has been extensively studied for its potential applications in scientific research and drug development. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.

Synthesis Methods

The synthesis of 1-(3-bromo-4-methoxybenzyl)-3-piperidinol involves the reaction of 3-bromo-4-methoxybenzaldehyde with piperidine in the presence of a reducing agent. The reducing agent used in this reaction is usually sodium borohydride. The reaction is carried out in a solvent such as ethanol or methanol. The product is then purified using column chromatography to obtain the pure compound.

Scientific Research Applications

1-(3-bromo-4-methoxybenzyl)-3-piperidinol has been extensively studied for its potential applications in scientific research. It has been found to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]piperidin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-17-13-5-4-10(7-12(13)14)8-15-6-2-3-11(16)9-15/h4-5,7,11,16H,2-3,6,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOBCFYJQHWRARM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCCC(C2)O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70385538
Record name 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol

CAS RN

5263-09-2
Record name 1-[(3-Bromo-4-methoxyphenyl)methyl]piperidin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70385538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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